3-hydroxy-1-methyl-1H-indazole-5-carboxylic acid
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Overview
Description
3-hydroxy-1-methyl-1H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a hydroxyl group, a methyl group, and a carboxylic acid group attached to the indazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-methyl-1H-indazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indazole derivatives . Another approach is the cyclization of appropriate precursors under reflux conditions using acetic acid and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-methyl-1H-indazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted indazole derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
3-hydroxy-1-methyl-1H-indazole-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It serves as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-methyl-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in binding to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-methylindazole-3-carboxylic acid: Similar structure but lacks the hydroxyl group.
Indole-3-acetic acid: Contains an indole ring with a carboxylic acid group but differs in the position of functional groups.
Uniqueness
3-hydroxy-1-methyl-1H-indazole-5-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the indazole ring, which enhances its reactivity and potential for diverse applications. Its specific substitution pattern also contributes to its distinct biological activities and chemical properties .
Properties
IUPAC Name |
1-methyl-3-oxo-2H-indazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-11-7-3-2-5(9(13)14)4-6(7)8(12)10-11/h2-4H,1H3,(H,10,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTUNGOGVXLROV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)O)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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